molecular formula C11H15ClN4O2 B581083 tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate CAS No. 1207175-28-7

tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

Cat. No.: B581083
CAS No.: 1207175-28-7
M. Wt: 270.717
InChI Key: GTCQQMZPEMELPZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of both amino and chloro substituents on the pyrrolopyrimidine ring enhances its reactivity and potential for functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate typically involves multi-step organic synthesis

    Formation of the Pyrrolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2,4-dichloropyrimidine and ethyl acetoacetate under basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using ammonia or amines.

    Chlorination: The chloro substituent is typically introduced through chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the chloro substituent, converting it to a hydrogen atom or other functional groups.

    Substitution: The chloro group is a good leaving group, making the compound amenable to nucleophilic substitution reactions to introduce various substituents.

    Ester Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dechlorinated or hydrogenated products.

    Substitution: Various substituted pyrrolopyrimidines.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Its structure is conducive to binding with various biological targets, making it a candidate for developing inhibitors or modulators of enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for producing a wide range of products.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The amino and chloro groups can interact with active sites of enzymes, while the pyrrolopyrimidine core provides a stable scaffold for binding.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also pyrrolopyrimidine derivatives with potential biological activity.

    4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A simpler analog without the tert-butyl ester and amino groups.

Uniqueness

Tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of the tert-butyl ester enhances its stability and solubility, while the amino and chloro groups provide sites for further functionalization.

This compound’s versatility and potential for modification make it a valuable tool in various fields of research and industry.

Properties

IUPAC Name

tert-butyl 2-amino-4-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O2/c1-11(2,3)18-10(17)16-4-6-7(5-16)14-9(13)15-8(6)12/h4-5H2,1-3H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCQQMZPEMELPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=C(N=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676980
Record name tert-Butyl 2-amino-4-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207175-28-7
Record name tert-Butyl 2-amino-4-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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